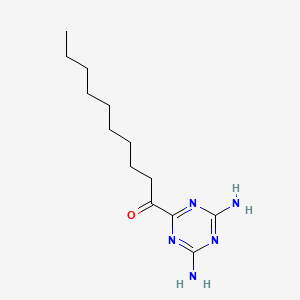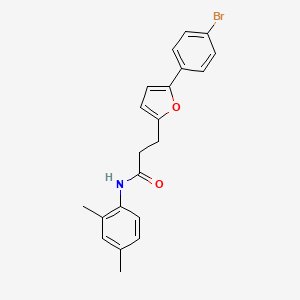![molecular formula C29H43Cl2N3 B15077204 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline CAS No. 199735-63-2](/img/structure/B15077204.png)
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline is an organic compound characterized by the presence of a diazenyl group (-N=N-) linked to a dichlorophenyl ring and an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline typically involves the diazotization of 2,5-dichloroaniline followed by coupling with N-hexadecyl-N-methylaniline. The reaction conditions often include acidic media and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The dichlorophenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds with varying degrees of oxidation.
Reduction: Primary and secondary amines.
Substitution: Substituted dichlorophenyl derivatives.
科学的研究の応用
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of cell structures.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments, dyes, and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline involves its interaction with cellular components. The diazenyl group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to various biological effects. The molecular targets may include enzymes, DNA, and cellular membranes, affecting cellular processes and viability.
類似化合物との比較
Similar Compounds
- 4-[(2,4-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline
- 4-[(2,5-dichlorophenyl)diazenyl]-N,N-diethyl-2,3-dimethylaniline
- 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl-2-naphthamide
Uniqueness
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline is unique due to its specific combination of a diazenyl group with a dichlorophenyl ring and an aniline derivative. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
199735-63-2 |
|---|---|
分子式 |
C29H43Cl2N3 |
分子量 |
504.6 g/mol |
IUPAC名 |
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline |
InChI |
InChI=1S/C29H43Cl2N3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-34(2)27-20-18-26(19-21-27)32-33-29-24-25(30)17-22-28(29)31/h17-22,24H,3-16,23H2,1-2H3 |
InChIキー |
YHXUIWYQSURHAA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


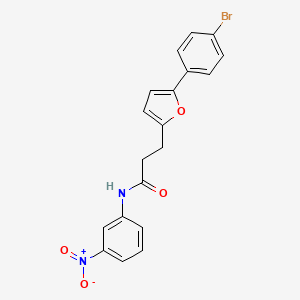


![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
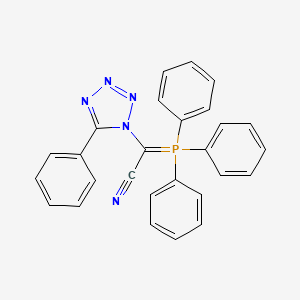
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
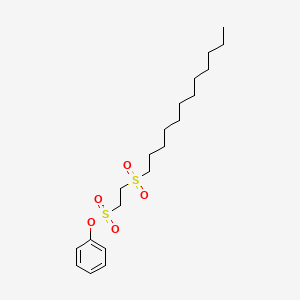
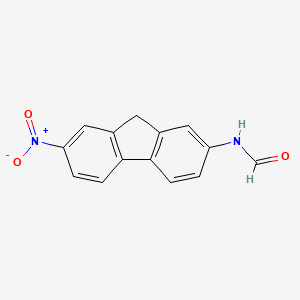
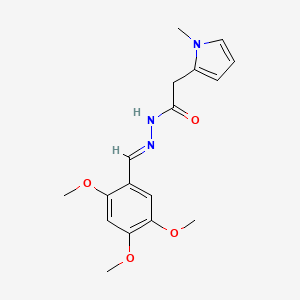
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)


